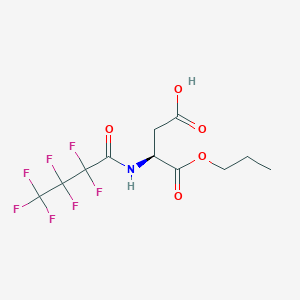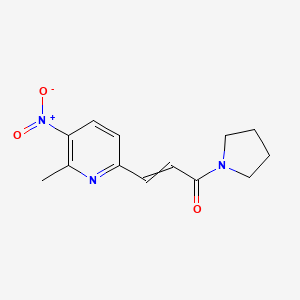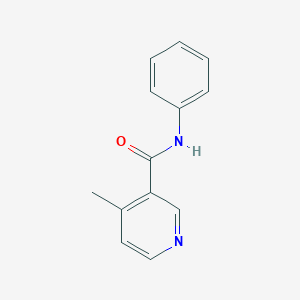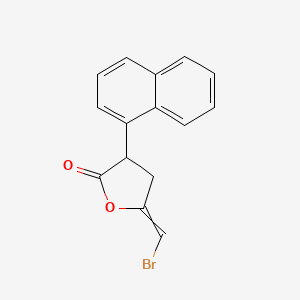
2-(3-Amino-4-methylcyclohexyl)propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Amino-4-methylcyclohexyl)propane-1,2-diol is an organic compound with a complex structure that includes an amino group, a methyl group, and two hydroxyl groups attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-methylcyclohexyl)propane-1,2-diol typically involves multiple steps, starting from readily available precursors. One common method involves the reduction of a corresponding ketone or aldehyde, followed by the introduction of the amino group through reductive amination. The reaction conditions often require the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and catalysts like palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation or enzymatic processes. These methods aim to maximize yield and purity while minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-4-methylcyclohexyl)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(3-Amino-4-methylcyclohexyl)propane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism by which 2-(3-Amino-4-methylcyclohexyl)propane-1,2-diol exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl groups can participate in enzymatic reactions. These interactions can influence metabolic pathways and cellular processes, making the compound useful in various research applications.
Comparison with Similar Compounds
Similar Compounds
Propane-1,2-diol: A simpler diol with similar hydroxyl groups but lacking the amino and methyl groups.
Cyclohexanol: Contains a hydroxyl group attached to a cyclohexane ring but lacks the amino and methyl groups.
Uniqueness
2-(3-Amino-4-methylcyclohexyl)propane-1,2-diol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
89951-91-7 |
|---|---|
Molecular Formula |
C10H21NO2 |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
2-(3-amino-4-methylcyclohexyl)propane-1,2-diol |
InChI |
InChI=1S/C10H21NO2/c1-7-3-4-8(5-9(7)11)10(2,13)6-12/h7-9,12-13H,3-6,11H2,1-2H3 |
InChI Key |
PFOKRAZVNICNIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1N)C(C)(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(5-m-Tolyl-[1,2,4]oxadiazol-3-yl)-pyridine](/img/structure/B14380624.png)







![3-[(E)-(carbamoylhydrazinylidene)methyl]-4-hydroxy-5-iodobenzoic acid](/img/structure/B14380677.png)
![Diethyl [2-cyano-1-(5-methylfuran-2-yl)ethyl]phosphonate](/img/structure/B14380682.png)
![Benzoic acid, 3-[(trifluoromethyl)thio]-, methyl ester](/img/structure/B14380691.png)



